REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:12])([CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[CH:3]=[O:4].[H][H]>[Cr]([O-])([O-])=O.[Cu+2]>[CH3:1][C:2]([CH3:12])([CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[CH2:3][OH:4] |f:2.3|
|
Name
|
|
Quantity
|
354 g
|
Type
|
reactant
|
Smiles
|
CC(C=O)(CC1=CC=CC=C1)C
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Cr](=O)([O-])[O-].[Cu+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was separated off
|
Type
|
DISTILLATION
|
Details
|
Distillation on a 60 cm
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CO)(CC1=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 320 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |